molecular formula C17H17NO3S B11171934 N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide

N-Benzo[1,3]dioxol-5-ylmethyl-2-benzylsulfanyl-acetamide

Cat. No.: B11171934
M. Wt: 315.4 g/mol
InChI Key: JATPFFVJBFWCJG-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)ACETAMIDE is a complex organic compound that features a benzodioxole ring and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)ACETAMIDE typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be reacted with chloroacetyl chloride and further treated with secondary amines and hetarenethiols to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can participate in π-π interactions, while the benzylsulfanyl group can form hydrogen bonds or engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(BENZYLSULFANYL)ACETAMIDE is unique due to the presence of both a benzodioxole ring and a benzylsulfanyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylacetamide

InChI

InChI=1S/C17H17NO3S/c19-17(11-22-10-13-4-2-1-3-5-13)18-9-14-6-7-15-16(8-14)21-12-20-15/h1-8H,9-12H2,(H,18,19)

InChI Key

JATPFFVJBFWCJG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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